

Application Notes: DosatiLink-1 in Cancer Research

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Compound of Interest

Compound Name: *DosatiLink-1*

Cat. No.: *B12390059*

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Product Name: **DosatiLink-1** Target: Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)
Class: Small Molecule Kinase Inhibitor

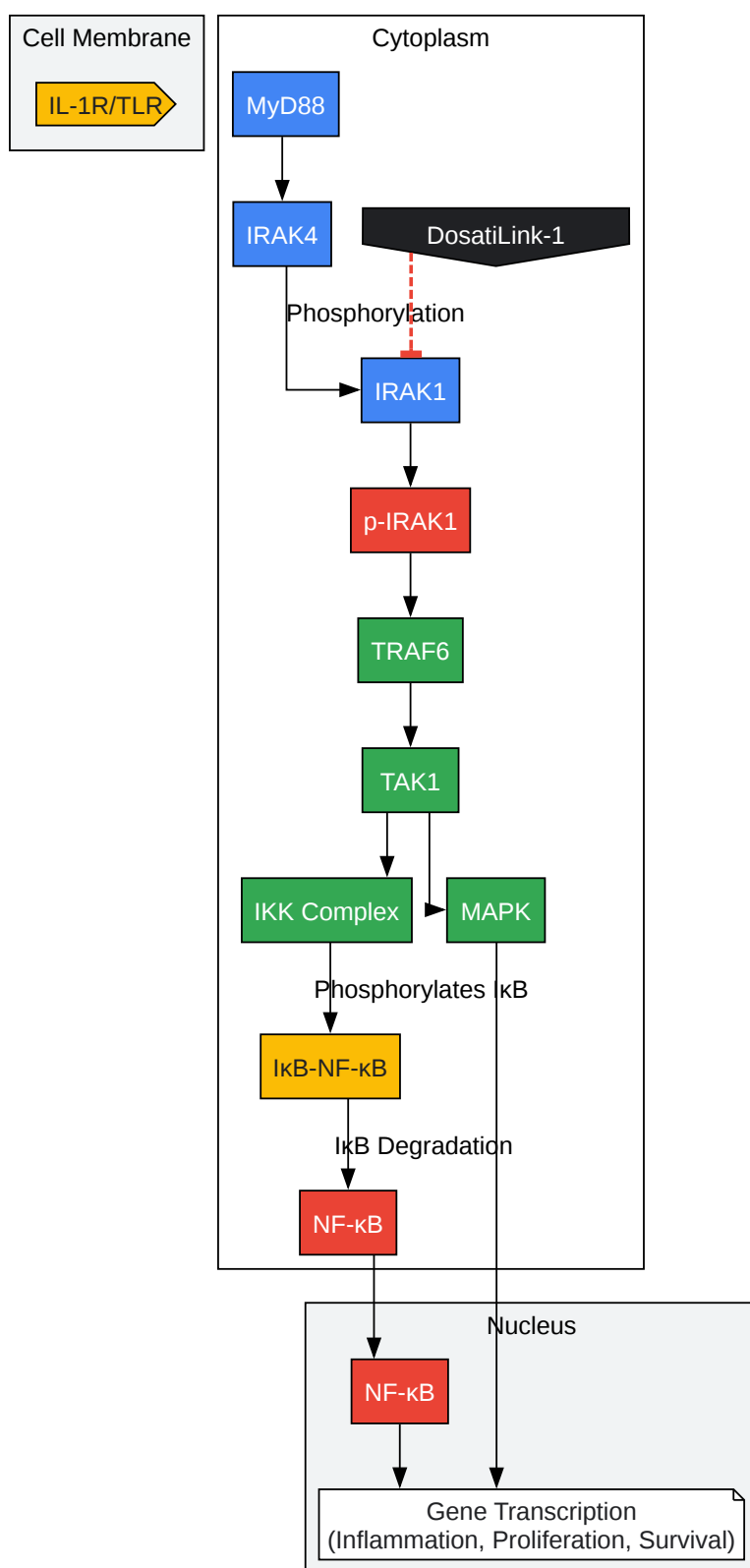
Introduction

DosatiLink-1 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a serine/threonine kinase that serves as a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[1][2] In various cancers, IRAK1 is frequently overexpressed and constitutively activated, contributing to tumor progression, metastasis, and resistance to therapy.[1][2][3] **DosatiLink-1** is designed to inhibit the kinase activity of IRAK1, thereby blocking downstream pro-survival signaling pathways, such as NF- κ B and MAPK, making it a promising agent for cancer research and drug development.[4]

Mechanism of Action

Upon stimulation by ligands such as IL-1 or pathogen-associated molecular patterns (PAMPs), IL-1R/TLR recruits the adaptor protein MyD88. This leads to the formation of a signaling complex called the Myddosome, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1.[5] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, including NF- κ B and MAPK, which promote the transcription of genes involved in inflammation, cell proliferation, survival, and invasion.[1][4]

DosatiLink-1 selectively binds to the ATP-binding pocket of IRAK1, preventing its phosphorylation and activation. This blockade halts the signaling cascade, leading to reduced pro-inflammatory cytokine production and inhibition of cancer cell growth and survival.



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Figure 1: IRAK1 Signaling Pathway and Inhibition by **DosatiLink-1**.

Preclinical Data

DosatiLink-1 demonstrates potent anti-proliferative activity across a range of cancer cell lines with known IRAK1 dependency.

Table 1: In Vitro Activity of **DosatiLink-1** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HCC-1954	Triple-Negative Breast Cancer	15
MDA-MB-231	Triple-Negative Breast Cancer	25
OCI-LY3	Diffuse Large B-Cell Lymphoma (MYD88 L265P)	8
SMMU-7721	Hepatocellular Carcinoma	32

| A375 | Melanoma | 50 |

Data are representative and illustrative.

The anti-tumor activity of **DosatiLink-1** was evaluated in a xenograft mouse model using the OCI-LY3 lymphoma cell line.

Table 2: In Vivo Efficacy of **DosatiLink-1** in OCI-LY3 Xenograft Model

Treatment Group	Dose (mg/kg, oral, QD)	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (%)
Vehicle	-	+1250	-
DosatiLink-1	25	+480	61.6

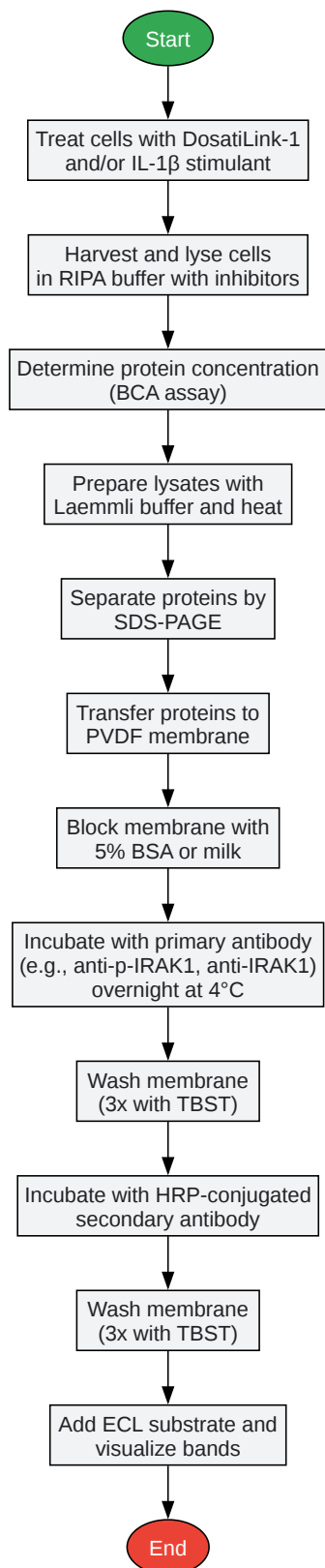
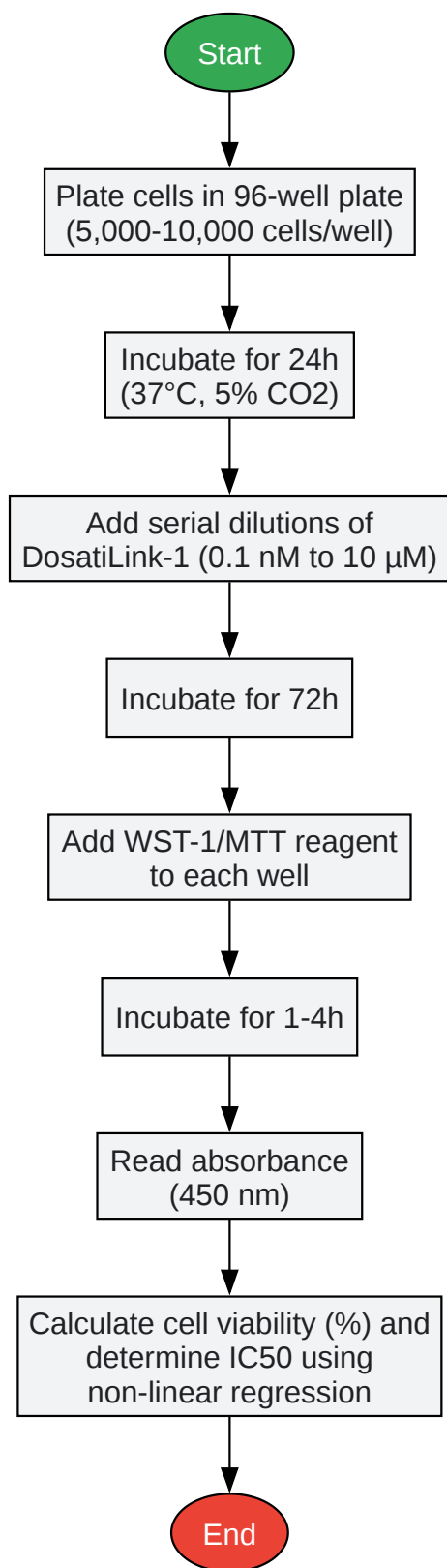
| **DosatiLink-1** | 50 | +210 | 83.2 |

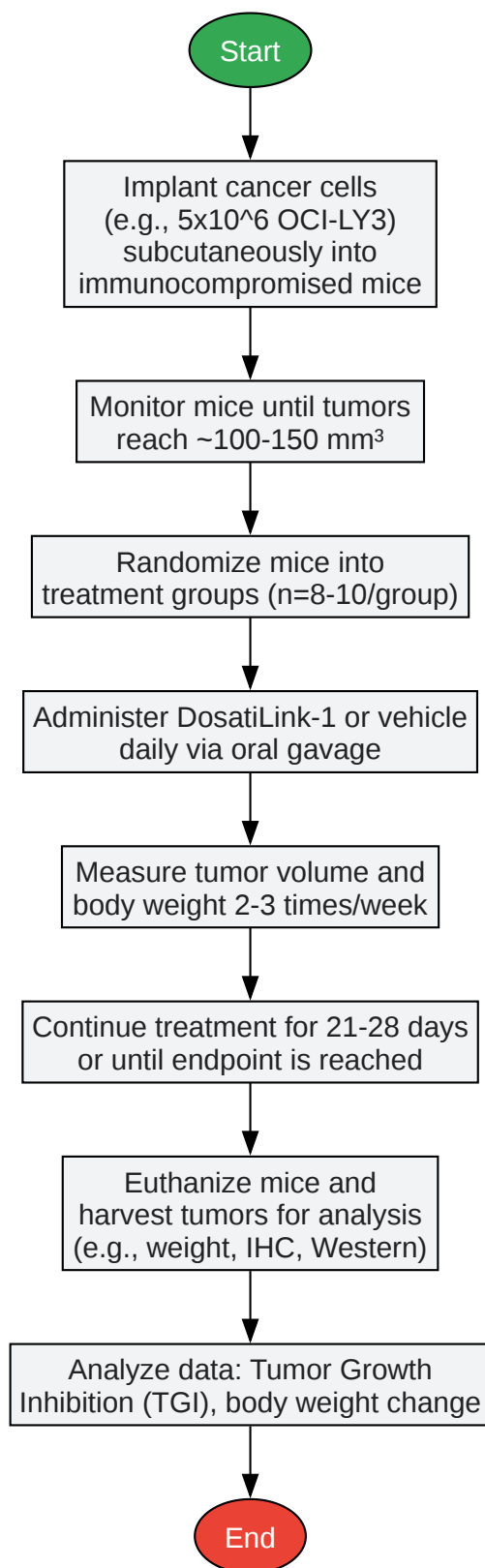
Data are representative and illustrative. Tumor growth inhibition (TGI) was calculated at day 21 post-treatment initiation.[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of **DosatiLink-1** using a tetrazolium-based (WST-1/MTT) cell viability assay.[\[7\]](#)





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- To cite this document: BenchChem. [Application Notes: DosatiLink-1 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390059#application-of-dosatilink-1-in-cancer-research]

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